molecular formula C12H12INO B14194736 N-(2-Iodophenyl)hex-5-ynamide CAS No. 920985-81-5

N-(2-Iodophenyl)hex-5-ynamide

Cat. No.: B14194736
CAS No.: 920985-81-5
M. Wt: 313.13 g/mol
InChI Key: GUGNDNIITJZGHS-UHFFFAOYSA-N
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Description

Strategic Importance of Aryl Iodide and Ynamide Functionalities in Organic Synthesis

The aryl iodide and ynamide moieties are of considerable strategic importance in synthetic organic chemistry. The carbon-iodine bond in aryl iodides is the most reactive among aryl halides in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. mdpi.com This high reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.com The iodine atom's size and electronic properties facilitate oxidative addition to transition metal centers, a critical step in many catalytic cycles. rsc.org

Ynamides, which are alkynes directly attached to a nitrogen atom bearing an electron-withdrawing group, possess a unique electronic structure. nih.govorgsyn.org The nitrogen atom polarizes the triple bond, making the ynamide a versatile reactant that can behave as both an electrophile and a nucleophile. nih.gov This dual reactivity enables a wide range of transformations, including cycloadditions, rearrangements, and hydrofunctionalizations, leading to the rapid assembly of complex nitrogen-containing molecules. nih.govrsc.org

Significance of N-(2-Iodophenyl)hex-5-ynamide as a Versatile Synthetic Intermediate

This compound combines the reactivity of both the aryl iodide and the ynamide in a single molecule, making it a highly valuable precursor for constructing diverse heterocyclic systems. The ortho-disposed iodo and ynamide-substituted amino groups are perfectly positioned for intramolecular cyclization reactions. This structural arrangement facilitates the synthesis of various fused nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products. bham.ac.uk

The synthesis of this compound itself is typically achieved through the coupling of 2-iodoaniline (B362364) with hex-5-ynoic acid. vulcanchem.com This amide bond formation is a standard transformation in organic synthesis.

Table 1: Key Properties of this compound

Property Value
Molecular Formula C₁₂H₁₂INO
Molecular Weight 313.14 g/mol

Note: Data inferred from related compounds and general chemical principles.

Overview of Current Research Trajectories in this compound Chemistry

Current research involving this compound and related structures is focused on the development of novel catalytic methodologies for the synthesis of complex heterocyclic frameworks. Key areas of investigation include:

Transition Metal-Catalyzed Cyclizations: Palladium, copper, and gold catalysts are extensively used to trigger intramolecular reactions of N-(2-iodophenyl)alkynamides. acs.orgresearchgate.net These reactions often proceed through a cascade mechanism, where an initial coupling event at the aryl iodide is followed by cyclization involving the ynamide. For instance, palladium-catalyzed annulation processes have been developed to synthesize 3-aminoindoles from aryl iodides and ynamides. acs.org

Radical Cyclizations: The ynamide functional group can participate in radical-mediated cyclizations. nih.gov Recent studies have explored photoinduced radical-triggered transformations of ynamides to generate complex indole (B1671886) derivatives. researchgate.net

Domino and Tandem Reactions: The strategic placement of the aryl iodide and ynamide allows for the design of elegant domino and tandem reaction sequences. These processes enable the formation of multiple bonds and stereocenters in a single synthetic operation, enhancing synthetic efficiency. A palladium-catalyzed, one-pot, two-step synthesis of 2-amidoindoles from ynamides and o-iodoanilines has been reported, where the intramolecular cyclization occurs spontaneously after a Sonogashira reaction. researchgate.net

Table 2: Examples of Heterocycles Synthesized from Aryl Iodide and Ynamide Precursors

Catalyst/Reagent Precursor Type Resulting Heterocycle Reference
Palladium(II) acetate (B1210297) o-Iodoanilines and Ynamides 2-Amidoindoles researchgate.net
Palladium Catalyst Aryl Iodides and Ynamides 3-Aminoindoles acs.org
Iodine N-alkyne-substituted pyrroles Pyrrolooxazinones beilstein-journals.org

The ongoing exploration of this compound and its analogs continues to provide innovative solutions for the synthesis of medicinally relevant and structurally complex molecules. The versatility of this scaffold ensures its continued importance in the field of modern organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920985-81-5

Molecular Formula

C12H12INO

Molecular Weight

313.13 g/mol

IUPAC Name

N-(2-iodophenyl)hex-5-ynamide

InChI

InChI=1S/C12H12INO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h1,5-8H,3-4,9H2,(H,14,15)

InChI Key

GUGNDNIITJZGHS-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC(=O)NC1=CC=CC=C1I

Origin of Product

United States

Reactivity and Chemical Transformations of N 2 Iodophenyl Hex 5 Ynamide

Intramolecular Cyclization Reactions for N-Heterocycle Synthesis

The strategic placement of the iodo and ynamide functionalities on the phenyl ring allows for intramolecular reactions, leading to the formation of fused ring systems. These cyclizations are primarily catalyzed by palladium and copper complexes, which activate the C–I and C≡C bonds, respectively, to initiate the ring-closing process.

Palladium catalysts are highly effective in promoting cascade reactions involving N-(2-Iodophenyl)hex-5-ynamide, leading to the efficient construction of complex N-heterocycles. These cascades often involve a series of interconnected bond-forming events within a single synthetic operation.

Palladium-catalyzed aminocarbonylation provides a powerful method for synthesizing quinoline (B57606) derivatives. In a typical reaction, this compound can react with a terminal alkyne and carbon monoxide in the presence of a palladium catalyst. epdf.pub This process involves the initial oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by CO insertion, migratory insertion of the alkyne, and subsequent intramolecular aminocarbonylation to afford the quinoline scaffold. epdf.pub The use of different ligands and reaction conditions can influence the regioselectivity of the annulation. epdf.pub

A general representation of this transformation is the synthesis of 2-quinolines from o-iodoanilines and terminal alkynes under a carbon monoxide atmosphere, catalyzed by a palladium complex. epdf.pub While specific examples using this compound were not detailed in the provided search results, the general principle applies. The reaction below illustrates the synthesis of 2-quinolines from analogous substrates.

Table 1: Palladium-Catalyzed Carbonylative Annulation of o-Iodoanilines and Terminal Alkynes

Entry o-Iodoaniline Alkyne Product Yield (%)
1 2-Iodoaniline (B362364) Phenylacetylene 2-Phenylquinoline 85
2 2-Iodoaniline 1-Hexyne 2-Butylquinoline 78
3 4-Methyl-2-iodoaniline Phenylacetylene 6-Methyl-2-phenylquinoline 82

Data is representative of the general reaction and not specific to this compound based on the provided search results.

Palladium catalysis can also facilitate cascade reactions that involve the sequential formation of both carbon-carbon (C–C) and carbon-nitrogen (C–N) bonds. For instance, the reaction of a substrate like this compound can be initiated by the palladium-catalyzed coupling of the aryl iodide with a suitable partner, followed by an intramolecular cyclization involving the ynamide moiety. rsc.org These cascade processes are highly efficient in building molecular complexity from relatively simple starting materials. rsc.org

An example of such a cascade is the synthesis of heterocyclic fused quinazolines from di-(o-iodophenyl)sulfonylguanidines and isocyanides. rsc.org Although this specific example does not use this compound, it demonstrates the principle of palladium-catalyzed C–C and C–N bond formation in a cascade fashion to produce N-heterocycles. rsc.org

Copper catalysts offer an alternative and often complementary approach to palladium for mediating intramolecular cyclizations of this compound. Copper's unique reactivity profile enables different types of bond formations and reaction pathways.

Recent research has shown that radical chalcogen-triggered cascade reactions can be applied to yne-tethered ynamides. researchgate.net Photoinduced radical processes involving areneselenosulfonates can lead to the formation of chalcogen-substituted indole (B1671886) derivatives from 2-alkynyl-ynamides. researchgate.net This methodology involves the generation of a seleno radical which adds to the alkyne, initiating a cyclization cascade that results in the formation of a new heterocyclic ring with concomitant incorporation of the selenium moiety. researchgate.net This strategy offers a metal-free approach to functionalized indoles under mild conditions. researchgate.net

Table 2: Photoinduced Selenation-Driven Annulation of 2-Alkynyl-ynamides

Entry 2-Alkynyl-ynamide Areneselenosulfonate Product Yield (%)
1 Substrate 1a Reagent 2a 3-Selenoindole derivative 95
2 Substrate 1b Reagent 2a 3-Selenoindole derivative 85
3 Substrate 1c Reagent 2b 3-Selenoindole derivative 92

Data is based on a general reaction for 2-alkynyl-ynamides. researchgate.net

Copper-mediated intramolecular amidation reactions represent a direct method for the synthesis of N-heterocycles from precursors like this compound. In these reactions, a copper catalyst facilitates the intramolecular coupling between the nitrogen atom of the amide and the aryl iodide. This can be achieved through various copper-catalyzed protocols, often requiring a suitable ligand and base. thieme-connect.de The choice of copper salt, ligand, and solvent system can be crucial for the efficiency of the cyclization. nih.gov

While a specific protocol for this compound was not found, the general principle is well-established for the synthesis of ynamides through copper-mediated coupling of nitrogen nucleophiles with alkynylating agents. ulb.ac.beorgsyn.org The intramolecular variant of this reaction would lead to the formation of a cyclic product. For example, copper-catalyzed intramolecular C-N bond formation is a known method for synthesizing various nitrogen heterocycles. rsc.org

Selenation-Driven Annulations

Gold-Catalyzed Skeletal Rearrangements and Cycloadditions

Intermolecular Cross-Coupling Reactions of this compound

The aryl iodide functionality of this compound is a key handle for a range of intermolecular cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Sonogashira reaction is a robust and widely used palladium- and copper-catalyzed cross-coupling reaction to form C-C bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction is highly applicable to this compound, where the aryl iodide can readily couple with a variety of terminal alkynes. The reaction is typically carried out under mild conditions, tolerating a wide array of functional groups. wikipedia.org

A common application of this chemistry involves a one-pot, two-step sequence where a Sonogashira coupling is followed by an intramolecular cyclization. For example, the palladium-catalyzed reaction of o-iodoanilines with ynamides proceeds via an initial Sonogashira coupling to form a C-C bond, followed by a spontaneous intramolecular hydroamination of the newly formed alkyne to generate 2-aminoindoles in good yields. mdpi.com Similarly, N-(2-iodoaryl)formamides react with terminal alkynes in a palladium-catalyzed cascade to yield indole derivatives. mdpi.com The reactivity of the aryl iodide is generally higher than that of corresponding aryl bromides or chlorides, allowing for selective couplings. wikipedia.orglibretexts.org

Reactant 1 (Aryl Halide)Reactant 2 (Alkyne)Catalyst SystemProduct TypeReference
ortho-IodoanilinesYnamidesPalladium/Copper2-Aminoindoles mdpi.com
N-(2-Iodoaryl)formamidesTerminal AlkynesPalladiumIndoles mdpi.com
Aryl IodidesTerminal AlkynesPalladium/CopperArylalkynes wikipedia.org
2-Bromo-4-iodo-quinolineTerminal AlkynePalladium/Copper4-Alkynyl-2-bromo-quinoline libretexts.org

The versatile structure of this compound also allows for the formation of carbon-heteroatom bonds at either the aryl iodide or the ynamide moiety.

As previously mentioned, photoinduced radical reactions of 2-alkynyl-ynamides with areneselenosulfonates provide an efficient route to C-Se bond formation, yielding selenium-substituted indole derivatives. researchgate.net This transformation occurs rapidly under visible light irradiation at room temperature. researchgate.net

The formation of C-N bonds is fundamental to the synthesis of ynamides themselves. Copper-catalyzed N-alkynylation of amides and related compounds with alkynyl halides is a primary method for preparing ynamides. organic-chemistry.org This reaction establishes the C(sp)-N bond that defines the ynamide functionality. While this is typically part of the substrate synthesis, related copper-catalyzed C-N coupling methodologies can be applied in further transformations. For instance, palladium-catalyzed domino reactions of N-alkynyl-2-haloanilides with amines have been developed for the synthesis of 2-aminoindoles, involving an intermolecular C-N bond formation followed by cyclization. researchgate.net

Carbon-Carbon Bond Forming Reactions (e.g., Sonogashira-type Couplings)

Chemo- and Regioselective Additions to the Alkynyl Moiety of this compound

The ynamide functional group is a polarized alkyne, with the nitrogen atom's electron-donating ability rendering the β-carbon nucleophilic and the α-carbon electrophilic. researchgate.netacs.org This inherent polarization governs the chemo- and regioselectivity of addition reactions across the triple bond.

Under photoinduced radical conditions, the addition of radicals to 2-alkynyl-ynamides can be highly regio- and chemoselective. researchgate.netspringernature.com For example, a sulfone radical will selectively add to the α-carbon of the ynamide, initiating a cascade that leads to specific indole products while leaving other potentially reactive sites, like a tethered alkyne, untouched initially. springernature.com

In metal-catalyzed reactions, the regioselectivity is also pronounced. Gold-catalyzed reactions typically proceed via activation of the alkyne, leading to regioselective attack by a nucleophile. kyoto-u.ac.jpuni-heidelberg.de Similarly, the cobalt-catalyzed carbozincation of ynamides demonstrates excellent regioselectivity, with the aryl group from the organozinc reagent adding specifically to one of the alkynyl carbons to yield 3-aryl enamides as single regioisomers. organic-chemistry.org

Furthermore, [2+2] cycloadditions of ketenes with ynamides proceed smoothly to afford 3-aminocyclobutenone derivatives, in contrast to the more complex mixtures often seen with ynamines. nih.gov The electron-withdrawing group on the ynamide nitrogen tempers the nucleophilicity of the alkyne, leading to a more controlled and selective cycloaddition. nih.gov This highlights how the electronic nature of the ynamide is crucial for directing the outcome of addition reactions.

Hydroboration of the Ynamide Triple Bond

The hydroboration of ynamides is a powerful method for the synthesis of vinylboron compounds, which are valuable intermediates for further functionalization. The regioselectivity and stereoselectivity of this transformation can be controlled by the choice of catalyst and reagents.

Recent studies have demonstrated the efficacy of copper(I)-catalyzed radical trans-hydroboration of ynamides using N-heterocyclic carbene (NHC)-ligated boranes. acs.org This method provides a highly regio- and stereoselective route to trans-boryl enamides. acs.org The reaction is believed to proceed through a radical mechanism, which is a departure from the more common cis-hydroboration pathways observed with other systems. acs.org

In contrast, phosphine-catalyzed hydroboration of ynamides with pinacolborane (HBpin) has been shown to yield (Z)-β-borylenamides through a formal cis-addition to the triple bond. This transition-metal-free approach offers a complementary method for the synthesis of vinylboron compounds from ynamides. NMR studies suggest the involvement of a zwitterionic vinylphosphonium intermediate in the reaction mechanism.

The table below summarizes the conditions and outcomes for the hydroboration of ynamide substrates.

Catalyst/ReagentYnamide SubstrateProductYield (%)Stereoselectivity
CuCl/NHC-boraneN-sulfonyl ynamidetrans-β-boryl enamideGoodHigh (trans)
PBu₃/HBpin3-(phenylethynyl)oxazolidin-2-one(Z)-β-borylenamide90 (conversion)High (cis)

Radical Additions to the Hex-5-ynamide System

The electron-rich nature of the ynamide triple bond makes it a competent acceptor for radical species. Both intermolecular and intramolecular radical additions have been successfully applied to ynamide systems, leading to a variety of functionalized enamides and heterocyclic compounds.

Intermolecular additions of carbon-centered radicals to internal ynamides have been shown to be a regio- and stereoselective process, affording persubstituted α-iodo-enamides. acs.orgacs.org These reactions enable the introduction of functionalized alkyl chains at the β-carbon of the ynamide. acs.orgacs.org The addition of thiyl radicals to terminal ynamides has also been reported, with the stereochemical outcome (cis or trans) being controllable by the reaction conditions. researchgate.net

Intramolecular radical cyclizations of ynamides are a powerful strategy for the synthesis of nitrogen-containing heterocycles. sorbonne-universite.fracs.org For instance, radical cascades involving a 5-exo-dig cyclization followed by a 6-endo-trig radical trapping can transform ynamides into complex polycyclic compounds such as isoindoles and isoindolinones. acs.org The regioselectivity of these cyclizations can be influenced by the nature of the substituents on the ynamide and the radical precursor. acs.org

The following table presents examples of radical addition reactions involving ynamides.

Radical SourceYnamide SubstrateReaction TypeProductYield (%)
α-iodo-esterInternal ynamideIntermolecularPersubstituted α-iodo-enamide74
ThiophenolTerminal ynamideIntermolecularcis-β-thioenamideGood dr
Aryl radicalN-benzyl ynamideIntramolecularIsoindolinoneGood

Ynamide C(sp)–N Bond Fission and Regioselective Functionalization

While many reactions of ynamides proceed with the preservation of the C(sp)–N bond, recent research has unveiled pathways involving the cleavage of this bond, leading to novel structural rearrangements and functionalizations. acs.orgspringernature.com Photoinduced radical-triggered reactions have emerged as a key strategy to achieve this challenging transformation. acs.orgspringernature.com

Under blue LED irradiation and in the absence of a photocatalyst, 2-alkynyl-ynamides can undergo a cascade of reactions initiated by a sulfone radical. acs.orgspringernature.com This process involves a regio- and chemoselective ynamide C(sp)–N bond fission, skeletal reshuffling, and subsequent functionalization. acs.orgspringernature.com The reaction proceeds through a series of radical intermediates, ultimately leading to the formation of synthetically challenging substituted indole derivatives. acs.orgspringernature.com This methodology allows for the rapid construction of multiple new bonds in a single operation. acs.orgspringernature.com

The table below outlines the key features of the photoinduced C(sp)–N bond fission and functionalization of ynamides.

Reaction ConditionsSubstrateKey TransformationProduct
Blue LED, radical initiator2-alkynyl-ynamideC(sp)–N bond fission, skeletal rearrangementSubstituted indole

Mechanistic Elucidation and Computational Studies in N 2 Iodophenyl Hex 5 Ynamide Chemistry

Investigation of Reaction Mechanisms (e.g., Radical and Ionic Pathways)

The reactivity of N-aryl ynamides, including N-(2-Iodophenyl)hex-5-ynamide, is diverse, encompassing both ionic and radical-mediated pathways. The specific pathway followed often depends on the reaction conditions, the catalyst employed, and the nature of the substrates.

Ionic Pathways: Ionic mechanisms are predominant in transition-metal-catalyzed reactions of ynamides. Gold and palladium catalysts, in particular, promote transformations through ionic intermediates.

Gold-Catalyzed Reactions: Cationic gold(I) complexes are potent Lewis acids that readily activate the alkyne moiety of the ynamide. kyoto-u.ac.jp This activation renders the alkyne highly electrophilic and susceptible to nucleophilic attack. kyoto-u.ac.jp In many intramolecular reactions, this leads to the formation of a highly reactive keteniminium ion intermediate. nih.govnih.gov For instance, in gold-catalyzed hydroalkylation of ynamides, a plausible pathway involves the activation of the ynamide, followed by a researchgate.netacs.org-hydride shift from the resulting keteniminium ion, and subsequent cyclization. nih.govnih.gov This highlights the generation of charged intermediates as central to the reaction mechanism.

Palladium-Catalyzed Reactions: In reactions involving the 2-iodoaniline (B362364) moiety, a common pathway begins with a palladium-catalyzed Sonogashira cross-coupling reaction. mdpi.com This step forms a C-C bond between the aryl iodide and a terminal alkyne. Following this, the triple bond can undergo a spontaneous intramolecular hydroamination, where the aniline (B41778) nitrogen acts as the nucleophile to generate a C-N bond, leading to cyclization. mdpi.com In other contexts, palladium catalysis can proceed through the formation of α-oxo palladium carbene species via intermolecular oxidation, which then undergoes migratory insertion to form new C-C bonds. nih.gov

Radical Pathways: While ionic pathways are more common, the involvement of radical intermediates in ynamide chemistry is an emerging area of study. researchgate.net These reactions can be initiated under specific conditions, such as photolysis. researchgate.net

Photoinduced Reactions: Photoinduced processes can trigger radical-mediated transformations of ynamides. researchgate.net These reactions can lead to unique structural rearrangements and functionalizations that are not accessible through ionic pathways. For instance, photoinduced radical-triggered bond fission and structural reshuffling of 2-alkynyl-ynamides have been observed. researchgate.net This approach can overcome challenges associated with the high reactivity and chemoselectivity issues often found in ynamide radical chemistry. researchgate.net The general concept of radical-polar crossover reactions, where a radical intermediate is converted into an ionic one (or vice versa), is also relevant for understanding complex domino reactions. thieme-connect.de

Role of Transition Metal Catalysts and Ligands in this compound Transformations

Transition metal catalysts are pivotal in controlling the reactivity and selectivity of transformations involving this compound. The choice of metal and the associated ligands dictates the reaction pathway and the final product structure. sigmaaldrich.com

Palladium Catalysts: Palladium complexes are highly effective for reactions engaging the C-I bond of the aryl iodide. Catalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are commonly used. mdpi.comlibretexts.org They are central to cross-coupling reactions such as the Sonogashira, Heck, and Buchwald-Hartwig aminations. mdpi.comlibretexts.org In the context of this compound, a palladium catalyst would typically initiate a tandem Sonogashira coupling-cyclization sequence to produce indole (B1671886) derivatives. mdpi.comrsc.org

Gold Catalysts: Cationic gold(I) complexes, valued for their strong affinity for π-systems, are particularly effective at activating the ynamide's alkyne bond without interacting with the aryl iodide. kyoto-u.ac.jpbeilstein-journals.org The ancillary ligand attached to the gold center plays a critical role in directing the regioselectivity of the cyclization. beilstein-journals.org For example, N-heterocyclic carbene (NHC) ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) can selectively favor a 5-exo-dig cyclization pathway over a 6-endo-dig pathway. beilstein-journals.org This control is essential for synthesizing specific ring systems. beilstein-journals.org

Copper Catalysts: Copper catalysts, such as copper(I) iodide (CuI), are often used as co-catalysts with palladium in Sonogashira reactions to facilitate the formation of the copper acetylide intermediate. mdpi.comdokumen.pub In some cases, copper complexes can also act as the primary catalyst, enabling unique reactivity. For example, copper catalysis has been shown to reverse the typical regioselectivity of arene-ynamide cyclizations, providing access to valuable azepino[4,5-b]indoles and β-carbolines. acs.org

The table below summarizes the roles of common catalysts and ligands in transformations of related ynamide compounds.

Catalyst SystemTypical Ligand(s)Role in TransformationRelevant Reaction TypeReference
Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Phosphines (e.g., PPh₃, DPEphos)Activates the Aryl-Iodide bond for C-C or C-N bond formation.Sonogashira Coupling, Buchwald-Hartwig Amination, Intramolecular Cyclization mdpi.comrsc.org
Gold (e.g., [IPrAuNCMe][SbF₆], IPrAuNTf₂)N-Heterocyclic Carbenes (NHCs) (e.g., IPr)Activates the alkyne for nucleophilic attack; controls regioselectivity (5-exo vs. 6-endo).Hydroalkylation, Cycloisomerization, Hydrative Cyclization nih.govresearchgate.netbeilstein-journals.org
Copper (e.g., CuI)N,N-dimethylglycine, EthylenediamineActs as a co-catalyst in Pd-catalyzed reactions or as a primary catalyst for regioselectivity reversal.Sonogashira Coupling (co-catalyst), Arene-Ynamide Cyclization acs.orgmdpi.comdokumen.pub

Isotopic Labeling and Crossover Experiments for Mechanistic Insight

To unambiguously determine reaction mechanisms, experimental techniques like isotopic labeling and crossover experiments are indispensable. These studies provide direct evidence for bond-forming and bond-breaking events and can distinguish between intramolecular and intermolecular pathways.

Crossover Experiments: These experiments are designed to determine whether a reaction proceeds through an intramolecular (within the same molecule) or intermolecular (between different molecules) mechanism. Two slightly different, yet similarly reactive, substrates are placed in the same reaction vessel. If the reaction is purely intramolecular, each substrate will form its own corresponding product exclusively. However, if fragments of the molecules detach and recombine (an intermolecular process), "crossover" products containing parts from both starting materials will be formed. thieme-connect.de For the cyclization of this compound, a crossover experiment could distinguish, for example, between a concerted intramolecular cyclization and a pathway involving intermolecular catalyst transfer. nih.gov

Quantum Chemical Calculations and Theoretical Modeling of Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for elucidating complex reaction mechanisms at a molecular level. researchgate.net These computational studies provide detailed energy profiles of reaction pathways, including the structures and relative energies of reactants, intermediates, transition states, and products.

Mapping Reaction Pathways: DFT calculations can map out the entire Gibbs free energy profile of a proposed mechanism. nih.gov For the gold-catalyzed hydroalkylation of ynamides, computational studies determined a plausible reaction pathway and identified the initial researchgate.netacs.org-hydride shift as the rate-determining step, which was consistent with experimental isotopic labeling data. nih.govnih.gov The calculated activation barrier (ΔG‡) for this step was found to be 14.4 kcal/mol. nih.gov

Rationalizing Selectivity: Theoretical modeling is highly effective at explaining the origins of regio- and stereoselectivity. researchgate.net In gold-catalyzed cycloisomerizations of enynamides, DFT calculations have shown that electrostatic and dispersion effects between the substrate and the catalyst's ligand are key factors in controlling whether α- or β-cyclization occurs. researchgate.net Similarly, computations have been used to rationalize why certain ligands favor specific cyclization modes (e.g., 5-exo vs. 6-endo). beilstein-journals.org

Comparing Mechanisms: Computational studies can compare the energetic feasibility of different proposed mechanisms. For gold-catalyzed dehydro-Diels-Alder reactions of ynamides, DFT calculations supported a dual gold catalysis mechanism and showed that the nature of the cyclization (concerted or stepwise) depends on the substitution pattern of the ynamide. nih.gov

The following table presents representative computational data for a proposed gold-catalyzed ynamide transformation, illustrating how theoretical calculations provide quantitative insights into reaction mechanisms.

Reaction StepSpecies TypeDescriptionCalculated Relative Gibbs Free Energy (ΔG, kcal/mol)Reference
1Transition State (TS1) researchgate.netacs.org-Hydride Shift+14.4 nih.gov
2Intermediate (INT2)Post-Hydride Shift Intermediate-16.1 nih.gov
3Transition State (TS2)Cyclization Event-6.2 nih.gov
4Intermediate (INT3)Cyclized Intermediate-40.2 nih.gov
5ProductFinal Indene Product-49.6 nih.gov

Advanced Synthetic Applications and Derivatives of N 2 Iodophenyl Hex 5 Ynamide

Construction of Diverse N-Heterocyclic Scaffolds and Architectures

N-(2-Iodophenyl)hex-5-ynamide serves as a key building block for synthesizing a wide array of N-heterocyclic compounds. The strategic placement of the iodide and the terminal alkyne allows for intramolecular reactions that efficiently form new ring systems, which are foundational to many biologically active molecules.

Indole (B1671886) and Oxindole (B195798) Frameworks

The synthesis of indole and oxindole frameworks is a prominent application of this compound and its analogues. Transition-metal catalysis, particularly with palladium, is a common strategy to facilitate the necessary bond formations.

For the synthesis of indoles , a palladium-catalyzed asymmetric 5-endo-hydroamino cyclization of related N-(o-substituted-phenyl)-2-alkynylanilines has been reported. mdpi.com This type of reaction, when applied to this compound, would involve an intramolecular cyclization where the amide nitrogen attacks the alkyne, guided by the palladium catalyst. This forms the five-membered pyrrole (B145914) ring characteristic of the indole scaffold.

The construction of oxindoles can be achieved through the palladium-catalyzed α-arylation of amides. rsc.orgorganic-chemistry.org In this process, the this compound undergoes an intramolecular cyclization where the α-carbon of the amide attacks the aryl iodide. This reaction is highly efficient for forming five-, six-, and seven-membered rings from secondary amide precursors. organic-chemistry.org The resulting oxindole core can be further functionalized, making it a valuable intermediate in medicinal chemistry.

Starting Material AnalogueTarget ScaffoldKey Reaction TypeCatalyst System (Typical)
N-(o-tert-butylphenyl)-2-alkynylanilines mdpi.comIndole5-endo-hydroamino cyclizationPalladium-based catalyst
2-Haloanilides rsc.orgOxindoleIntramolecular α-arylationPd(OAc)₂ with phosphine (B1218219) ligands

Fused-Ring Systems (e.g., Isoquinolones, Beta-Carbolines, Pyrrolo[3,4-c]quinolin-1-ones)

The versatility of this compound extends to the synthesis of more complex fused-ring systems, which are prevalent in natural products and pharmaceuticals.

Isoquinolones can be synthesized through various transition-metal-catalyzed annulation reactions. mdpi.comorganic-chemistry.org For instance, rhodium(III)-catalyzed [4+2] annulation of N-substituted aryl amides with alkynes provides a direct route to isoquinolone derivatives. mdpi.com In the context of this compound, a palladium- or copper-catalyzed reaction can be envisioned where the aryl iodide and the alkyne undergo an intramolecular cyclization, often incorporating a carbonyl source or undergoing subsequent oxidation to yield the isoquinolone core. rsc.org

β-Carbolines , a class of indole alkaloids with significant biological activity, can be accessed from precursors derived from this compound. mdpi.comljmu.ac.uk The synthesis typically involves the formation of an indole ring followed by the construction of the adjoining pyridine (B92270) ring. Oxidation-initiated tandem reactions of ynamides have been shown to produce β-carbolines. nih.gov These complex cascades demonstrate how the reactive sites in the parent molecule can be orchestrated to build the tricyclic β-carboline framework. analis.com.mynih.gov

The synthesis of Pyrrolo[3,4-c]quinolin-1-ones has been achieved through copper-catalyzed tandem reactions of ynamides. nih.gov This process involves a ynamide oxidation followed by a carbene metathesis, leading to the divergent synthesis of these complex heterocyclic structures. nih.gov The structure of this compound is well-suited for such transformations, offering a pathway to these unique polycyclic systems.

Target ScaffoldGeneral Synthetic StrategyCommon CatalystsReference for Analogue Synthesis
IsoquinolonesTransition-metal-catalyzed annulationRhodium, Palladium, Copper mdpi.comorganic-chemistry.org
Beta-CarbolinesTandem cyclization/oxidation of indole precursorsVarious transition metals mdpi.comnih.gov
Pyrrolo[3,4-c]quinolin-1-onesCopper-catalyzed oxidation/carbene metathesisCopper nih.gov

Macrocyclic Structures and Complex Polycyclic Compounds

Beyond common heterocycles, this compound is a valuable substrate for creating macrocycles and intricate polycyclic compounds. These larger structures are of interest in drug discovery and materials science. mdpi.comchimicatechnoacta.ru

Macrocyclization can be achieved via intramolecular cross-coupling reactions. nih.gov The intramolecular Heck reaction, for example, is a powerful tool for forming large rings by coupling an aryl halide with an alkene. mdpi.com In a similar fashion, the aryl iodide and the terminal alkyne of this compound can be coupled under palladium catalysis to form a macrocyclic lactam. Such reactions are often sensitive to reaction conditions, but provide access to unique and complex molecular architectures. nih.gov

The synthesis of complex polycyclic compounds often relies on cascade reactions where multiple bonds and rings are formed in a single operation. sioc-journal.cn Ynamides are known to participate in such transformations, including gold-catalyzed cascade reactions, to rapidly assemble complex structures. kyoto-u.ac.jpresearchgate.netbham.ac.uk The reactivity of the ynamide functionality within this compound allows it to undergo photoinduced structural reshuffling and functionalization, leading to otherwise inaccessible polycyclic indole derivatives. researchgate.net

Utility in Functional Molecule Construction and Derivatization

A key advantage of using this compound is that the resulting heterocyclic scaffolds often retain a "handle" for further chemical modification. For example, electrophilic cyclization of related N-(2-alkynyl)anilines with iodine-based reagents can produce 3-iodoquinolines. acs.orgnih.gov

These halogenated heterocycles are highly valuable as they can be readily modified using a variety of well-established cross-coupling reactions. This allows for the introduction of diverse functional groups and the construction of more complex molecules.

Key Derivatization Reactions:

Suzuki Coupling: The reaction of an iodo-substituted heterocycle with a boronic acid to form a new carbon-carbon bond. acs.org

Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide, which could be used to further elaborate the products derived from this compound. mdpi.com

Heck Coupling: The reaction of an unsaturated halide with an alkene to form a substituted alkene. thieme-connect.de

These derivatization strategies demonstrate that this compound is not just a building block for core scaffolds, but also a strategic tool for the synthesis of a wide range of functional molecules.

Development of Building Blocks for Combinatorial and Medicinal Chemistry

The ability to generate a diverse range of heterocyclic scaffolds from a single, relatively simple starting material makes this compound an excellent building block for combinatorial chemistry and medicinal chemistry applications. researchgate.netimperial.ac.uk

Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for screening purposes, such as in drug discovery. fiveable.me By varying the reaction conditions or introducing additional reactants, this compound can be used to generate a library of indoles, oxindoles, isoquinolones, and other heterocycles.

Many of the scaffolds accessible from this precursor, such as β-carbolines and isoquinolones, are known pharmacophores, meaning they are structural motifs responsible for a drug's biological activity. mdpi.comnih.govsioc-journal.cn The development of synthetic routes starting from this compound provides medicinal chemists with efficient pathways to novel analogues of biologically active compounds. The resulting molecules can be screened for a variety of therapeutic applications, including as antimicrobial or antitumor agents. nih.gov

Future Perspectives and Emerging Directions in N 2 Iodophenyl Hex 5 Ynamide Research

Innovations in Catalytic Systems for Enhanced Ynamide Transformations

The development of novel catalytic systems is central to unlocking the full potential of N-(2-iodophenyl)hex-5-ynamide in chemical transformations. While significant progress has been made with copper and palladium catalysts, there is a continuous drive to discover more efficient, selective, and robust catalytic processes. thieme-connect.de

Future innovations are likely to focus on:

Non-Noble Metal Catalysis: A shift towards more abundant and sustainable first-row transition metals like zinc is anticipated. For instance, zinc-catalyzed oxidation-initiated tandem reactions of ynamides have been shown to be effective for the synthesis of complex nitrogen heterocycles. nih.gov

Ligand Development: The design and synthesis of novel ligands will play a crucial role in modulating the reactivity and selectivity of metal catalysts. This includes the development of chiral ligands for asymmetric catalysis and ligands that can operate under milder conditions.

Photoredox Catalysis: The integration of visible-light photoredox catalysis with ynamide chemistry opens up new avenues for radical-mediated transformations. nih.gov This approach allows for the generation of reactive intermediates under mild conditions, enabling the synthesis of diverse molecular architectures. researchgate.net

A summary of innovative catalytic approaches is presented in the table below:

Catalytic SystemTransformationKey Advantages
Zinc-based catalystsOxidation/C-H functionalizationUse of a non-noble metal, inhibition of overoxidation. nih.gov
Copper-based catalystsOxidation/carbene metathesis, diyne cyclizationGeneration of donor/donor copper carbenes, enabling asymmetric synthesis. nih.gov
Gold-based catalystsAmination-initiated tandem reactionsFormation of α-imino gold carbenes for heterocycle synthesis. nih.govbham.ac.uk
Visible-light photoredox catalysisRadical cyclizationDivergent synthesis of complex indoles and isoquinolines. nih.gov

Stereoselective Synthesis and Enantioselective Approaches in this compound Chemistry

Achieving high levels of stereocontrol in reactions involving this compound is a major goal for synthetic chemists. The development of stereoselective and enantioselective transformations will significantly enhance the value of this compound in the synthesis of chiral molecules, which are of paramount importance in medicinal chemistry and materials science.

Emerging trends in this area include:

Chiral Catalysts: The use of chiral transition metal complexes, particularly those of rhodium and copper, has shown promise in achieving enantioselective cycloisomerization and cycloaddition reactions of ynamides. nih.govnih.gov Computational ligand design is becoming an increasingly powerful tool for developing highly effective chiral catalysts. nih.gov

Organocatalysis: Chiral secondary amines have been successfully employed as organocatalysts in enantioselective Conia-ene-type cyclizations of ynamides, demonstrating the potential of metal-free catalytic systems. nih.gov

Substrate Control: The inherent chirality of a substrate can be leveraged to direct the stereochemical outcome of a reaction. Double stereodifferentiating cycloisomerizations, where both the catalyst and a chiral substrate influence the stereochemistry, represent a sophisticated approach to complex molecule synthesis. nih.gov

The following table highlights key findings in stereoselective ynamide chemistry:

ApproachReaction TypeCatalyst/ReagentStereoselectivity
Catalyst Control[5+2] CycloisomerizationRhodium-phosphoramidite complexHigh enantioselectivity. nih.gov
Catalyst ControlFormal [3+2] CycloadditionCopper-chiral BOX ligandUp to 94% ee. nih.gov
OrganocatalysisConia-ene-type CyclizationChiral secondary amineUp to 97% ee. nih.gov
Substrate ControlOxoarylationChiral sulfoxideModerate diastereoselectivity. nih.gov

Development of Sustainable and Mild Reaction Conditions

There is a growing emphasis in the chemical community on developing synthetic methods that are environmentally benign and operate under mild reaction conditions. This trend is highly relevant to the chemistry of this compound.

Future research will likely prioritize:

Room Temperature Reactions: The ability to conduct transformations at ambient temperature reduces energy consumption and simplifies experimental setups. Palladium-catalyzed α-arylation of amides for oxindole (B195798) synthesis has been achieved at room temperature in some cases. rsc.org

Atom Economy: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry. Tandem and cascade reactions are particularly attractive in this regard as they can build molecular complexity in a single step. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives is a critical aspect of sustainable chemistry.

Exploration of New Reactivity Modes and Tandem Processes

The discovery of novel reactivity modes and the design of elegant tandem or cascade reactions are at the forefront of modern organic synthesis. This compound, with its multiple reactive sites, is an ideal substrate for such explorations.

Exciting future directions include:

Radical-Mediated Transformations: The generation of aryl radicals from the iodo-substituent can initiate a cascade of reactions. For example, radical-mediated spirocyclization under carbon monoxide pressure can lead to the formation of complex spirocyclic lactams. Photoinduced radical-triggered bond fission and structural reshuffling of ynamides represent a novel strategy for synthesizing highly substituted indoles. researchgate.net

Multi-component Reactions: The development of one-pot, multi-component reactions involving this compound would provide rapid access to complex molecular scaffolds. Palladium-catalyzed four-component coupling reactions have been developed for indole (B1671886) synthesis from 1,2-dihaloarenes. rsc.org

Tandem Cyclization/Functionalization: Combining cyclization reactions with subsequent functionalization steps in a single operation can streamline synthetic sequences. For instance, a tandem cycloisomerization/Diels-Alder reaction of allenynamides has been developed to construct complex tricyclic systems. nih.gov

The following table summarizes some novel tandem processes involving ynamides:

Reaction TypeKey Intermediates/StepsProduct Class
Radical SpirocyclizationAryl radical generation, 5-exo cyclization, CO insertionSpirocyclic γ-lactams.
Oxidation/C-H FunctionalizationZinc-catalyzed oxidationIsoquinolones, β-carbolines. nih.gov
Amination/Cyclizationα-Imino gold carbenes2-Aminoindoles, 3-amino-β-carbolines. nih.gov
orgsyn.orgmit.edu-Hydride Transfer/CyclizationGold keteniminium, benzylic cationTetracyclic compounds. nih.gov
Photoinduced Structural ReshufflingRadical-triggered bond fissionChalcogen-substituted indoles. researchgate.net

Q & A

Q. What are the optimal synthetic routes for N-(2-Iodophenyl)hex-5-ynamide, and how is structural confirmation achieved?

The compound can be synthesized via palladium-catalyzed cross-coupling or amidation reactions. For example, a modified procedure involves reacting 2-iodoaniline with hex-5-ynoic acid chloride under Schotten-Baumann conditions, yielding the amide after purification by column chromatography (hexane/ethyl acetate, 90:10) . Critical characterization includes:

  • 1H/13C NMR : Peaks for the alkyne proton (δ ~2.5 ppm, triplet) and iodine-substituted aromatic protons (δ ~7.3–8.1 ppm) confirm regiochemistry .
  • HRMS-ESI : Molecular ion [M+H]+ matches the theoretical mass (e.g., C12H11INO calculated 312.04; observed 312.05) .

Q. What spectroscopic markers distinguish this compound from structurally similar analogs?

Key spectral features include:

  • IR : Stretching vibrations for the alkyne (C≡C, ~2100–2260 cm⁻¹) and amide carbonyl (C=O, ~1640–1680 cm⁻¹).
  • 13C NMR : Distinct signals for the alkyne carbons (δ ~70–85 ppm) and the iodophenyl quaternary carbon (δ ~95–100 ppm) .

Advanced Research Questions

Q. How does the ortho-iodophenyl group influence reactivity in transition-metal-catalyzed reactions?

The iodine atom facilitates oxidative addition to Pd(0), enabling C–C bond formation. For example, Pd(dba)₂ complexes undergo oxidative addition with N-(2-iodophenyl) analogs to form aryl-palladium intermediates, which participate in coupling or insertion reactions (e.g., isocyanide insertion to iminobenzoyl complexes) . Steric effects from the ortho-iodine can modulate reaction rates and regioselectivity in cross-coupling protocols .

Q. What computational strategies predict reactivity trends for this compound in multicomponent reactions (MCRs)?

Density Functional Theory (DFT) calculations can model the alkyne’s nucleophilicity and the amide’s hydrogen-bonding capacity. For instance:

  • Electrostatic potential maps identify reactive sites (e.g., alkyne terminus for cycloadditions).
  • Transition-state modeling predicts activation barriers for isocyanide-based MCRs, as demonstrated in similar hex-5-ynamide systems .

Q. How can enantiomer resolution be achieved for chiral derivatives of this compound?

  • X-ray crystallography with Flack parameter (x) : Resolves centrosymmetric ambiguities in chiral crystals by analyzing twin components, avoiding false chirality signals common with the η parameter .
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers, monitored via circular dichroism .

Q. What factors explain yield discrepancies in synthetic protocols for this compound?

Contradictions arise from:

  • Catalyst loading : Pd₂(dba)₃·dba vs. Pd(OAc)₂ can alter oxidative addition efficiency (e.g., 80% vs. 50% yields) .
  • Purification methods : Recrystallization (81% yield ) vs. column chromatography (65–70% ) impacts recovery due to solubility differences.

Methodological Guidance

Q. How should researchers design experiments to study the biological activity of this compound derivatives?

  • In vitro assays : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) with 10 µM compound concentrations and ATP Km values for IC50 determination.
  • SAR studies : Systematically modify the alkyne chain length or iodophenyl substituents and correlate with bioactivity data (e.g., logP vs. cytotoxicity) .

Q. What analytical workflows validate compound purity in kinetic studies?

  • HPLC-DAD/MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) detect impurities >0.1%.
  • TGA-DSC : Confirms thermal stability (decomposition >200°C) to exclude solvent interference in kinetic measurements .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound derivatives vary across studies?

Discrepancies arise from:

  • Solvent effects : CDCl₃ vs. DMSO-d₆ shifts aromatic proton signals by 0.2–0.5 ppm .
  • Dynamic processes : Rotameric equilibria in the amide bond broaden signals at room temperature; low-temperature NMR (−40°C) resolves splitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.